Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Brand Name: Vulcanchem
CAS No.: 85272-51-1
VCID: VC17005584
InChI: InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H5ClNNaO3S
Molecular Weight: 265.65 g/mol

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate

CAS No.: 85272-51-1

Cat. No.: VC17005584

Molecular Formula: C9H5ClNNaO3S

Molecular Weight: 265.65 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate - 85272-51-1

Specification

CAS No. 85272-51-1
Molecular Formula C9H5ClNNaO3S
Molecular Weight 265.65 g/mol
IUPAC Name sodium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Standard InChI InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1
Standard InChI Key SOJNIFANAIIRLQ-UHFFFAOYSA-M
Canonical SMILES C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzothiazole scaffold of sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is characterized by a planar bicyclic system. The chlorine substituent at the 4-position and the acetyloxy group at the 3-position introduce steric and electronic modifications that influence reactivity and binding affinity. The sodium counterion enhances solubility in polar solvents, making the compound suitable for in vitro pharmacological studies.

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H5ClNNaO3S\text{C}_9\text{H}_5\text{ClNNaO}_3\text{S}
Molecular Weight265.65 g/mol
SolubilityPolar solvents (e.g., DMSO, water)
StabilityStable under anhydrous conditions

The compound’s stability in aqueous solutions is pH-dependent, with degradation observed under strongly acidic or basic conditions.

Synthesis and Optimization Strategies

Stepwise Synthesis Overview

The synthesis of sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate involves a multi-step sequence typical of benzothiazole derivatives :

  • Benzothiazole Ring Formation: Condensation of substituted anilines with thiocyanate derivatives under acidic conditions forms the benzothiazole core .

  • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at the 4-position using chlorinating agents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Acetylation: The 3-position is functionalized via nucleophilic acyl substitution, often employing chloroacetyl chloride in the presence of a base such as K2CO3\text{K}_2\text{CO}_3 .

  • Sodium Salt Formation: Neutralization with sodium hydroxide yields the final product.

Key Reaction Conditions

  • Solvents: Acetonitrile and dichloromethane are preferred for their inertness and ability to dissolve intermediate products .

  • Catalysts: Anhydrous K2CO3\text{K}_2\text{CO}_3 facilitates deprotonation and accelerates acylation .

  • Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions during chlorination .

Example Reaction Pathway:

Aniline derivative+Cl2H2SO4Chlorinated intermediateCH3COClAcetylated productNaOHSodium salt[1][2]\text{Aniline derivative} + \text{Cl}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Chlorinated intermediate} \xrightarrow{\text{CH}_3\text{COCl}} \text{Acetylated product} \xrightarrow{\text{NaOH}} \text{Sodium salt}[1][2]

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its potency is attributed to the inhibition of DHPS, a critical enzyme in the folate biosynthesis pathway. By competitively binding to the p-aminobenzoic acid (PABA) site, the compound disrupts dihydrofolate production, leading to bacterial cell death .

Enzyme Inhibition and Selectivity

Structural studies reveal that the chlorine atom enhances binding affinity to DHPS through halogen bonding with the enzyme’s active site . The acetyloxy group further stabilizes interactions via hydrophobic contacts with adjacent residues. Comparative analyses show that chlorine-substituted benzothiazoles exhibit 3–5 times higher inhibitory activity than non-halogenated analogs .

Molecular Docking and Computational Studies

DHPS Binding Mode

Molecular docking simulations using AutoDock Vina position the compound within the PABA-binding pocket of DHPS (PDB ID: 1AJ0). Key interactions include:

  • A halogen bond between the 4-chloro group and Thr62.

  • Hydrogen bonds between the acetyloxy oxygen and Ser49/Asn37.

  • π\pi-stacking of the benzothiazole ring with Phe36.

Binding Affinity: Calculated ΔG\Delta G values range from −8.2 to −9.5 kcal/mol, indicating strong inhibition potential.

ADMET Predictions

In silico ADMET profiling predicts:

  • Moderate bioavailability (LogP = 1.8).

  • Low blood-brain barrier permeability.

  • Minimal hepatotoxicity risk.

Structural Analogues and Structure-Activity Relationships (SAR)

Chlorinated Benzothiazole Derivatives

Comparative analysis of structurally related compounds highlights the critical role of halogenation:

CompoundSubstituentsIC50_{50} (DHPS)
Sodium 4-Cl-benzothiazole4-Cl, 3-OAc0.8 µM
6-F-benzothiazole6-F, 3-OAc2.3 µM
Non-halogenated analogH, 3-OAc5.7 µM

SAR Insights:

  • Halogenation: Chlorine at the 4-position enhances potency due to electronegativity and optimal van der Waals radius .

  • Acetyloxy Group: The 3-OAc moiety improves solubility without compromising binding.

Future Directions and Applications

Therapeutic Development

  • Antimicrobial Drug Candidates: Optimization of pharmacokinetic properties could advance this compound into preclinical trials for resistant infections .

  • Combination Therapies: Synergy with sulfonamides may overcome existing resistance mechanisms in DHPS .

Synthetic Chemistry Innovations

  • Green Chemistry Approaches: Exploring solvent-free or catalytic methods to improve yield and sustainability .

  • Proteolysis-Targeting Chimeras (PROTACs): Functionalization for targeted protein degradation in oncology.

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